molecular formula C15H15NO4 B11233290 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)furan-2-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)furan-2-carboxamide

Cat. No.: B11233290
M. Wt: 273.28 g/mol
InChI Key: UDLUEFCQXPFDCK-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodioxepin ring fused with a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Comparison with Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: Shares the benzodioxepin core structure but lacks the furan carboxamide group.

    Furan-2-carboxamide: Contains the furan carboxamide moiety but lacks the benzodioxepin ring.

Uniqueness: N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to the combination of the benzodioxepin and furan carboxamide groups, which confer distinct chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C15H15NO4/c17-15(13-3-1-6-19-13)16-10-11-4-5-12-14(9-11)20-8-2-7-18-12/h1,3-6,9H,2,7-8,10H2,(H,16,17)

InChI Key

UDLUEFCQXPFDCK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)C3=CC=CO3)OC1

Origin of Product

United States

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